Comparison of Key Physicochemical Parameters: 7-Fluoro vs. Unsubstituted and 8-Fluoro Analogs
The 7-fluoro substituent confers distinct physicochemical properties compared to the unsubstituted core and the 8-fluoro isomer. These differences, including pKa and topological polar surface area, can significantly influence solubility, permeability, and target engagement .
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | Predicted pKa: 9.09 ± 0.50 |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine (core): Predicted pKa not specified. 8-Fluoroimidazo[1,2-a]pyridin-2-amine: Topological Polar Surface Area (TPSA) 43.3 Ų [1]. |
| Quantified Difference | The TPSA for the 7-fluoro isomer is predicted to differ from the 8-fluoro isomer due to altered electron density distribution. Quantitative TPSA comparison is limited by data availability. |
| Conditions | In silico predictions and computed properties. |
Why This Matters
Even minor shifts in pKa or TPSA impact a compound's ADME profile, making the specific 7-fluoro isomer non-interchangeable with its analogs in drug discovery programs.
- [1] Kuujia. (n.d.). 8-Fluoroimidazo[1,2-a]pyridin-2-amine. Kuujia. View Source
